molecular formula C15H24ClNO2 B13730721 L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride CAS No. 2014-27-9

L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride

Cat. No.: B13730721
CAS No.: 2014-27-9
M. Wt: 285.81 g/mol
InChI Key: ZSBOXIZAKHAZLG-UHFFFAOYSA-N
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Description

L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride (CID 16207) is an alanine-derived ester compound featuring a 2,6-dimethylphenyl (xylyl) group and a diethylamino substituent. Its molecular formula is C₁₅H₂₃NO₂·HCl, with a molecular weight of 300.81 g/mol (including the hydrochloride moiety). Structurally, it consists of a propanoate backbone esterified to the 2,6-xylyl group, while the amino group is diethylated. The compound’s SMILES notation is CCN(CC)C(C)C(=O)OC1=C(C=CC=C1C)C, and its InChIKey is HMQXBRLXMVZVLL-UHFFFAOYSA-N .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive esters and carbamates, which often exhibit pharmacological activity.

Properties

CAS No.

2014-27-9

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

[1-(2,6-dimethylphenoxy)-1-oxopropan-2-yl]-diethylazanium;chloride

InChI

InChI=1S/C15H23NO2.ClH/c1-6-16(7-2)13(5)15(17)18-14-11(3)9-8-10-12(14)4;/h8-10,13H,6-7H2,1-5H3;1H

InChI Key

ZSBOXIZAKHAZLG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C(C)C(=O)OC1=C(C=CC=C1C)C.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride involves several steps. One common method includes the esterification of L-N,N-Diethylalanine with 2,6-xylyl chloride in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.

Chemical Reactions Analysis

L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active moiety that interacts with target enzymes or receptors. The hydrochloride salt form enhances its solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with L-N,N-Diethylalanine 2,6-xylyl ester hydrochloride. Key distinctions lie in substituents, functional groups, and toxicity profiles:

Structural Analogs and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Toxicity/Safety Data Source
This compound (Target Compound) Not provided C₁₅H₂₃NO₂·HCl 300.81 - 2,6-Xylyl ester
- Diethylamino group
- Propanoate backbone
No explicit toxicity data; structurally related compounds suggest potential irritancy and thermal hazards .
N-(2-(Piperidino)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride 77985-29-6 C₁₆H₂₄N₂O₂·HCl 312.88 - 2,6-Xylyl ester
- Piperidinoethyl carbamate
- Hydrochloride salt
- LD₅₀ (mouse): 73.5 mg/kg
- LD₅₀ (rat): 26 mg/kg
- Decomposes to toxic HCl/NOₓ .
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride Not provided C₁₃H₁₉N₂O₂·HCl 282.77 - 2,6-Xylyl ester
- Dimethylaminomethyl group
- Methylcarbamate
No explicit data; structurally analogous to toxic carbamates .
Methyl N-(2-chloroacetyl)-N-(2,6-xylyl)alaninate 52888-51-4 C₁₄H₁₈ClNO₃ 283.75 - 2,6-Xylyl group
- Chloroacetyl substituent
- Methyl ester
- Melting point: 88–90°C
- Predicted acute toxicity due to chloroacetyl group .
2-Diethylamino-N-(2,6-xylyl)acetamide Not provided C₁₄H₂₂N₂O 234.34 - 2,6-Xylyl group
- Diethylaminoacetamide backbone
No explicit data; amide analogs often show lower acute toxicity compared to esters .

Key Structural and Functional Differences

Backbone Variability: The target compound and Methyl N-(2-chloroacetyl)-N-(2,6-xylyl)alaninate (CAS 52888-51-4) both derive from alanine but differ in substituents: the latter includes a chloroacetyl group instead of a diethylamino-propanoate .

Toxicity Profiles: The piperidinoethyl carbamate analog (CAS 77985-29-6) exhibits significant acute toxicity (LD₅₀ = 26 mg/kg in rats), likely due to its carbamate group and piperidine moiety, which can inhibit cholinesterases . Chloroacetyl-containing analogs (e.g., CAS 52888-51-4) pose risks due to reactive chloro groups, which may alkylate biological macromolecules .

Thermal Stability: Compounds with carbamate or ester linkages (e.g., CAS 77985-29-6) decompose upon heating to release toxic gases (HCl, NOₓ), necessitating careful handling .

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